molecular formula C19H20N4O2 B2909232 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418709-68-7

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine

Número de catálogo B2909232
Número CAS: 2418709-68-7
Peso molecular: 336.395
Clave InChI: NLQBWENQAQJVSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

AZD-9291 selectively targets mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine that are commonly found in NSCLC. It irreversibly binds to the ATP-binding site of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. AZD-9291 has a higher affinity for the mutated form of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine than the wild-type form, leading to selective inhibition of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models of NSCLC. It has also been shown to reduce the size of brain metastases in patients with NSCLC. In terms of safety, AZD-9291 has a favorable toxicity profile, with few adverse effects reported in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of AZD-9291 is its high selectivity for mutated forms of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, which makes it a useful tool for studying the role of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine in cancer cell signaling pathways. However, its irreversible binding to 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine can make it difficult to study the effects of 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine inhibition on downstream signaling pathways in vitro. Additionally, the high cost of AZD-9291 may limit its use in some laboratory settings.

Direcciones Futuras

Future research on AZD-9291 will likely focus on its use in combination with other targeted therapies or immunotherapies for the treatment of NSCLC. Additionally, further studies are needed to explore the mechanisms of resistance to AZD-9291 and to identify biomarkers that can predict response to therapy. Finally, the development of more affordable and accessible 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine inhibitors will be necessary to ensure that patients worldwide can benefit from this promising therapy.

Métodos De Síntesis

AZD-9291 was synthesized by AstraZeneca Pharmaceuticals using a multistep process. The synthesis involved the reaction of 4-bromo-3-fluoroaniline with 2,3-epoxypropyl methanesulfonate, followed by the reaction of the resulting intermediate with 2-(3-(dimethylamino)phenoxy)-5-nitropyridine. The final compound was obtained by the reduction of the nitro group using palladium on carbon as a catalyst.

Aplicaciones Científicas De Investigación

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has been shown to be highly effective in patients with NSCLC who have developed resistance to first-generation 2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine TKIs due to the T790M mutation. AZD-9291 has also demonstrated promising results in patients with brain metastases, a common complication of NSCLC.

Propiedades

IUPAC Name

2-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-15(10-21-22)12-23-13-16(23)14-24-17-5-4-6-18(9-17)25-19-7-2-3-8-20-19/h2-11,16H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBWENQAQJVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.